molecular formula C18H20O2 B8313170 p-(Phenoxymethyl)pivalophenone

p-(Phenoxymethyl)pivalophenone

Cat. No.: B8313170
M. Wt: 268.3 g/mol
InChI Key: YDAGFSMEBLNUQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

P-(Phenoxymethyl)pivalophenone is a useful research compound. Its molecular formula is C18H20O2 and its molecular weight is 268.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H20O2

Molecular Weight

268.3 g/mol

IUPAC Name

2,2-dimethyl-1-[4-(phenoxymethyl)phenyl]propan-1-one

InChI

InChI=1S/C18H20O2/c1-18(2,3)17(19)15-11-9-14(10-12-15)13-20-16-7-5-4-6-8-16/h4-12H,13H2,1-3H3

InChI Key

YDAGFSMEBLNUQK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C1=CC=C(C=C1)COC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 6.73 g. sodium hydride (57% suspension in mineral oil-0.165 mole) in 200 ml. dry dimethylacetamide, there is added dropwise 14.1 g. (0.15 mole) of phenol in 50 ml. dimethylacetamide maintaining the temperature below 25°C. After the addition is complete, the resulting mixture is stirred for 1 1/2 hours at room temperature. A solution of 38.3 g. (0.15 mole) α-bromo-p-pivaloyl toluene in 50 ml. dimethylacetamide is then added dropwise at room temperature and the resulting mixture is stirred for 18 hours at room temperature. The mixture is then treated with 10 ml. of methanol and the solvent removed in vacuo. The resulting residue is partitioned between ether and water, and the ether layer is washed twice with 200 ml. of 2N sodium hydroxide, once with water and once with brine. The organic layers are combined and dried over anhydrous magnesium sulfate, decolorized and evaporated. The resulting solid is triturated with petroleum ether to give p-(phenoxymethyl)pivalophenone, m.p. 79.5° to 80°C.
Quantity
0.165 mol
Type
reactant
Reaction Step One
Quantity
0.15 mol
Type
reactant
Reaction Step Two
Quantity
0.15 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.